molecular formula C13H15NO5S B2468724 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide CAS No. 2034329-54-7

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide

Cat. No.: B2468724
CAS No.: 2034329-54-7
M. Wt: 297.33
InChI Key: FEDCMKNXCMHOTK-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide is a complex organic compound featuring a cyclopropane ring, two furan rings, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with cyclopropanesulfonamide under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, two furan rings, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-13(10-5-7-18-8-10,12-2-1-6-19-12)9-14-20(16,17)11-3-4-11/h1-2,5-8,11,14-15H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCMKNXCMHOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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